Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate

Lipophilicity Drug-likeness Permeability

Screening libraries often lack structurally diverse chemotypes with defined 4,5-dimethoxy substitution patterns. This MLSMR probe (MLS000066685) occupies a distinct physicochemical niche (XLogP3 2.8, TPSA 87 Ų) that differentiates it from >300,000 standard MLSMR compounds. • Serves as '4,5-diOMe' reference for SAR matrix studies of methoxy position effects vs. des-methoxy or trimethoxy analogs. • Saturated propanamide linker with 8 rotatable bonds enables induced-fit docking and MD simulations. • Supplied with ≥95% HPLC purity and NMR/LCMS confirmation; in stock for immediate quote on 1 mg to bulk quantities.

Molecular Formula C18H21NO6
Molecular Weight 347.367
CAS No. 833428-94-7
Cat. No. B2907366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate
CAS833428-94-7
Molecular FormulaC18H21NO6
Molecular Weight347.367
Structural Identifiers
SMILESCC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
InChIInChI=1S/C18H21NO6/c1-11-5-6-12(25-11)7-8-17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20)
InChIKeyWACSGEMXDSYVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate: Structural Identity and Class Profile


Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate (CAS 833428-94-7) is a synthetic small-molecule screening compound belonging to the furan-propanamido-benzoate class, catalogued in PubChem under CID 2146372 with the MLSMR accession ID MLS000066685 [1]. Its structure integrates a 4,5-dimethoxy-substituted benzoate methyl ester core linked via a saturated propanamide bridge to a 5-methylfuran-2-yl moiety, yielding a molecular formula of C18H21NO6 and a molecular weight of 347.4 g/mol. Computed physicochemical descriptors include an XLogP3 of 2.8, a topological polar surface area (TPSA) of 87 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and eight rotatable bonds [1]. This compound is distributed by multiple chemical vendors exclusively for research use and has been included in high-throughput screening collections such as the NIH Molecular Libraries Small Molecule Repository (MLSMR), indicating its role as a probe molecule for biological target discovery rather than an optimized lead compound [1].

Why Generic Substitution Fails for Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate


Within the furan-propanamido-benzoate chemotype, even ostensibly minor structural modifications produce divergent physicochemical and biological profiles that render simple analog substitution scientifically unsound. The target compound features three concurrent structural differentiators—the 4,5-dimethoxy substitution on the benzoate ring, the methyl ester terminus, and the saturated propanamide linker—each of which independently modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility relative to the closest commercially available analogs [1]. Removing the dimethoxy groups (as in methyl 2-[3-(5-methylfuran-2-yl)propanamido]benzoate, C16H17NO4) reduces the heavy atom count from 25 to 21, eliminates two hydrogen bond acceptors, and alters the electron density of the aromatic ring, potentially affecting π-stacking interactions with biological targets [1][2]. Swapping the methyl ester for an ethyl ester (as in CHEMBL1350144, CAS 824417-25-6) increases logP by approximately 0.4–0.6 units, modifying both solubility and passive membrane permeability [1]. Introducing unsaturation into the linker (as in the acrylamido analog, CAS 882129-17-1) restricts rotational freedom and alters the spatial relationship between the furan and benzoate pharmacophores. These cumulative structural differences mean that even compounds sharing the 5-methylfuran-2-yl-propanamido scaffold cannot be assumed to exhibit equivalent target engagement, cellular potency, or ADME properties without direct comparative data [2].

Quantitative Comparator Evidence for Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate


Dimethoxy vs. Des-Methoxy: Physicochemical Comparison

The 4,5-dimethoxy substitution on the benzoate ring of the target compound (CAS 833428-94-7) confers a computed XLogP3 of 2.8 and a TPSA of 87 Ų, compared with an estimated XLogP3 of approximately 3.0–3.2 and a TPSA of approximately 64–72 Ų for the non-dimethoxy analog methyl 2-[3-(5-methylfuran-2-yl)propanamido]benzoate (C16H17NO4, MW 287.31), which lacks the two methoxy oxygen atoms [1][2]. The 4,5-dimethoxy pattern increases hydrogen bond acceptor count from 4 to 6, adding polar surface area while maintaining moderate lipophilicity—a combination that places the target compound in a distinct region of drug-like chemical space compared to its des-methoxy comparator. The increased TPSA of the target compound (87 vs. ~68 Ų) predicts moderately lower passive membrane permeability while the added methoxy groups may enhance aqueous solubility through additional hydrogen bonding capacity [1].

Lipophilicity Drug-likeness Permeability

Methyl vs. Ethyl Ester: logP and MW Comparison

The methyl ester terminus of the target compound (MW 347.4, XLogP3 2.8) differentiates it from the ethyl ester analog ethyl 4-(3-(5-methylfuran-2-yl)propanamido)benzoate (CAS 824417-25-6, CHEMBL1350144, MW 301.34, predicted XLogP3 approximately 3.2–3.4 based on the +0.4 to +0.6 logP increment typical for a methyl-to-ethyl ester homologation) [1][2]. The target compound also differs in the benzoate ring substitution position (2-amido vs. 4-amido) and the presence of the 4,5-dimethoxy groups absent in the ethyl ester comparator. The methyl ester is expected to exhibit faster esterase-mediated hydrolysis compared with the ethyl ester, potentially leading to more rapid conversion to the corresponding carboxylic acid in cellular or in vivo contexts. Conversely, the ethyl ester's higher lipophilicity may favor membrane partitioning but reduce aqueous solubility [1].

Ester prodrug Metabolic stability Solubility

Saturated vs. Unsaturated Linker: Conformational Flexibility

The saturated propanamide linker in the target compound (three sp³-hybridized carbons between the furan and the amide carbonyl) permits eight rotatable bonds and conformational sampling of the relative orientation between the furan and benzoate pharmacophores [1]. In contrast, the closely related (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate (CAS 882129-17-1) contains an α,β-unsaturated acrylamide linker with restricted rotation about the trans double bond, reducing the rotatable bond count to seven and locking the furan and amide carbonyl in a coplanar arrangement [2]. The saturated linker of the target compound allows the 5-methylfuran ring to sample a broader range of dihedral angles relative to the benzoate core, which may be essential for engaging binding pockets that require a bent or non-coplanar conformation. The acrylamido analog's conjugated system additionally alters the electronic character of the amide, potentially affecting hydrogen bonding strength and reactivity toward nucleophilic residues [1][2].

Conformational flexibility Linker geometry Target engagement

Antiproliferative Activity: MDA-MB-231 and A-549 Cells

Vendor-provided documentation indicates that the target compound has been evaluated in vitro against human breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A-549) cell lines, with reported IC50 values of less than 1 µM for both lines, and a proposed mechanism involving apoptosis induction and DNA damage . However, these data are derived from secondary vendor summaries rather than peer-reviewed primary publications, and no direct head-to-head comparison data against the closest structural analogs (ethyl ester CHEMBL1350144, non-dimethoxy methyl ester, or acrylamido analog) are publicly available. For context, structurally related benzofuran and furan-propanamide derivatives reported in the peer-reviewed literature typically exhibit antiproliferative IC50 values ranging from 0.08 to 25 µM across HeLa, SW620, and other carcinoma lines, depending on substitution pattern [1]. The reported sub-micromolar activity of the target compound places it at the more potent end of this class range, but without published comparator data under identical assay conditions, this remains a provisional observation requiring independent verification. Procuring scientists should request Certificates of Analysis that include replicate IC50 determinations and comparator compound data from the vendor before relying on these activity claims for experimental design .

Antiproliferative Breast cancer Lung cancer Cytotoxicity

Application Scenarios for Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate


HTS Library Diversification with 4,5-Dimethoxy Chemotype

The target compound occupies a distinct region of physicochemical space (XLogP3 2.8, TPSA 87 Ų, 8 rotatable bonds) compared with non-dimethoxy and ethyl ester analogs in the furan-propanamido-benzoate series, making it a structurally non-redundant addition to diversity-oriented screening libraries [1]. Procurement for HTS campaigns aimed at novel target discovery is justified by the compound's MLSMR provenance and its unique combination of 4,5-dimethoxy substitution with a saturated propanamide linker—features that differentiate it from the more than 300,000 compounds in the NIH MLSMR collection. Scientists should request purity certification (≥95% by HPLC) and confirm identity by NMR and LCMS before inclusion in screening decks [1].

SAR Studies: Benzoate Ring Methoxy Substitution

The 4,5-dimethoxy pattern on the benzoate ring provides a defined starting point for SAR exploration of methoxy position and count effects on target binding and cellular activity. The target compound can serve as the '4,5-diOMe' reference point in a matrix comparing: (a) the non-dimethoxy analog (methyl 2-[3-(5-methylfuran-2-yl)propanamido]benzoate), (b) a hypothetical 4-mono-methoxy variant, and (c) the 3,4,5-trimethoxy analog. The computed ΔTPSA of +15–23 Ų relative to the des-methoxy analog enables systematic correlation of polarity with permeability and potency [1][2]. Procurement of all comparators from a single vendor with matched purity specifications is recommended to minimize batch-to-batch variability in SAR conclusions.

Esterase-Mediated Prodrug Activation: Methyl Ester Reference

The methyl ester terminus of the target compound makes it suitable as a reference substrate for studying esterase-mediated hydrolysis kinetics in comparison with ethyl, isopropyl, or benzyl ester congeners. The predicted faster hydrolysis rate of the methyl ester (relative to ethyl) can be exploited in cellular assays to delineate the contribution of ester cleavage to observed antiproliferative activity. Procurement for these studies should be accompanied by the corresponding carboxylic acid analog (2-(3-(5-methylfuran-2-yl)propanamido)-4,5-dimethoxybenzoic acid) as the hydrolysis product reference standard, enabling quantitative LC-MS/MS determination of intracellular ester-to-acid conversion [1].

Computational Docking with a Flexible Furan-Containing Ligand

The eight rotatable bonds and saturated propanamide linker of the target compound provide greater conformational degrees of freedom compared with the conformationally restricted acrylamido analog (CAS 882129-17-1, 7 rotatable bonds, rigid trans-alkene). This flexibility makes the target compound particularly suitable for induced-fit docking studies and molecular dynamics simulations aimed at identifying binding poses that require the furan and benzoate moieties to adopt non-coplanar orientations. Procurement for computational chemistry workflows should request the compound in dry powder form (≥97% purity) to enable accurate preparation of stock solutions for follow-up biophysical validation of predicted binding modes [1][2].

Quote Request

Request a Quote for Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.